1,3-Benzodioxole-5-carboxaldehyde, 7-(trifluoroMethyl)-
CAS No.:
Cat. No.: VC19796648
Molecular Formula: C9H5F3O3
Molecular Weight: 218.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5F3O3 |
|---|---|
| Molecular Weight | 218.13 g/mol |
| IUPAC Name | 7-(trifluoromethyl)-1,3-benzodioxole-5-carbaldehyde |
| Standard InChI | InChI=1S/C9H5F3O3/c10-9(11,12)6-1-5(3-13)2-7-8(6)15-4-14-7/h1-3H,4H2 |
| Standard InChI Key | CWPJHCMWEGNRLP-UHFFFAOYSA-N |
| Canonical SMILES | C1OC2=CC(=CC(=C2O1)C(F)(F)F)C=O |
Introduction
Structural Characteristics and Molecular Identity
The molecular structure of 1,3-benzodioxole-5-carboxaldehyde, 7-(trifluoromethyl)- is defined by its IUPAC name, 7-(trifluoromethyl)-1,3-benzodioxole-5-carbaldehyde, and its canonical SMILES representation: C1OC2=CC(=CC(=C2O1)C(F)(F)F)C=O . Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₅F₃O₃ |
| Molecular Weight | 218.13 g/mol |
| PubChem CID | 72944693 |
| InChI Key | CWPJHCMWEGNRLP-UHFFFAOYSA-N |
The benzodioxole core consists of a fused benzene ring with two oxygen atoms forming a 1,3-dioxole ring. The electron-withdrawing -CF₃ group enhances the compound's lipophilicity and metabolic stability, while the aldehyde functionality provides a reactive site for further chemical modifications, such as condensation or nucleophilic addition reactions .
Synthesis and Preparation
The synthesis of 1,3-benzodioxole-5-carboxaldehyde, 7-(trifluoromethyl)- is achieved through established protocols for fluorinated benzodioxole derivatives. Key methodologies include:
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Corey’s Method: A multi-step approach involving the introduction of the trifluoromethyl group via electrophilic substitution or radical trifluoromethylation, followed by formylation at the 5-position.
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Weeratunga’s Protocol: Utilizes halogenated intermediates, where a bromine or iodine atom at the 7-position is replaced by a -CF₃ group using copper-mediated cross-coupling reactions.
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Wu’s Modification: Employs directed ortho-metalation strategies to install the -CF₃ and -CHO groups sequentially, ensuring regioselective functionalization.
Purification typically involves column chromatography (silica gel, petroleum ether/ethyl acetate eluent) and crystallization from hexane/ethyl acetate mixtures.
Applications in Pharmaceutical and Agrochemical Research
The trifluoromethyl group’s electron-withdrawing nature and high lipid solubility make this compound a valuable intermediate in drug discovery. Key applications include:
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Antifungal Agents: Analogous benzodioxole derivatives exhibit potent activity against Candida spp. and Aspergillus spp. by inhibiting fungal cytochrome P450 enzymes.
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Herbicides: Fluorinated benzodioxoles disrupt plant auxin signaling, offering selective weed control.
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Anticancer Scaffolds: The aldehyde group enables conjugation with pharmacophores targeting kinase inhibitors or apoptosis inducers.
Future Directions
Research priorities include:
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